![molecular formula C5H5IN2O2 B1298065 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 75092-30-7](/img/structure/B1298065.png)
4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid” is a member of the class of pyrazoles . It is a compound with the molecular formula C5H5IN2O2 .
Molecular Structure Analysis
The molecular structure of “4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring substituted by a carboxy group at position 4 and an iodine atom at position 3 . The InChI code for this compound is1S/C5H5IN2O2/c1-8-4 (5 (9)10)3 (6)2-7-8/h2H,1H3, (H,9,10)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.01 g/mol . It is a solid at room temperature . The exact mass and monoisotopic mass are 251.93957 g/mol . The compound has a topological polar surface area of 55.1 Ų .Scientific Research Applications
Synthesis of Biologically Active Compounds
4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It’s used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical structure .
Production of Heterobiaryls
4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry and materials science.
Iodination Reactions
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . These iodinated pyrazoles can be used as building blocks in organic synthesis.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . 4-Iodopyrazole can serve as a starting material for the synthesis of these derivatives.
Development of New Drugs
The derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, 4-Iodopyrazole could potentially be used in the development of new drugs with these properties.
Research and Methodology Advancements
The study and application of 4-Iodopyrazole contribute to the advancement of methodologies in the field of organic chemistry . Its use in various reactions helps in understanding and developing new synthetic methods.
Safety and Hazards
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific molecular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, it is recommended to be stored at 2-8°C and protected from light .
properties
IUPAC Name |
4-iodo-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRMOKQNOJYMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350098 | |
Record name | 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
75092-30-7 | |
Record name | 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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